![molecular formula C11H12N2 B1285050 4-Amino-5,7-dimethylquinoline CAS No. 948292-64-6](/img/structure/B1285050.png)
4-Amino-5,7-dimethylquinoline
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Description
The compound 4-Amino-5,7-dimethylquinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of amino and methyl groups on the quinoline ring system can significantly alter the chemical and physical properties of the molecule, as well as its biological activity .
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and substitutions. For instance, a series of 4-aminoquinoline derivatives were synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, confirming the structures with NMR and FAB-MS spectral and elemental analyses . Another approach involved the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone, confirmed by X-ray crystallography . Additionally, 2- and 8-substituted 4-amino-7-chloroquinolines were synthesized, with the chloro group in the 7-position being substituted using amino alcohols .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using X-ray crystallography, as seen in the synthesis of 5,8-dimethyl-6-nitro-4-quinolone . The crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was solved by direct methods and refined to a final R-value of 0.1183 for 3090 observed reflections, indicating a high level of precision in the molecular structure determination .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization, chlorination, and treatment with ammonia, as demonstrated in the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one . The introduction of various substituents, such as alkyl, alkoxy, halo, cyano, and others, can be achieved through reactions with 4-haloquinoline intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinoline derivatives are influenced by the substituents on the quinoline ring. For example, the cytotoxic effects of these compounds on human breast tumor cell lines were evaluated, with some compounds showing potent effects compared to chloroquine . The crystal structure analysis of a hexahydroquinoline derivative revealed that the dihydropyridine and cyclohexene rings adopt sofa conformations, which could influence the compound's reactivity and interaction with biological targets .
Mechanism of Action
Mode of Action
It is known that quinoline derivatives often interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting protein synthesis, or disrupting cell membrane function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Safety and Hazards
properties
IUPAC Name |
5,7-dimethylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSRMFQWMZKGCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C(=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589030 |
Source
|
Record name | 5,7-Dimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5,7-dimethylquinoline | |
CAS RN |
948292-64-6 |
Source
|
Record name | 5,7-Dimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948292-64-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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